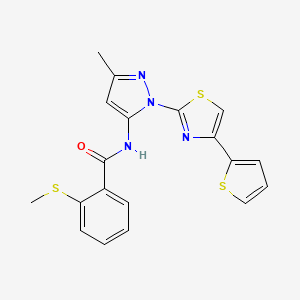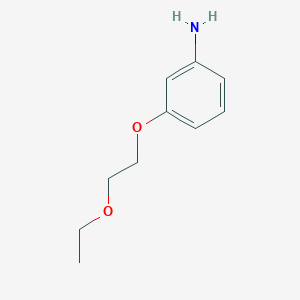
3-(2-Ethoxyethoxy)aniline
描述
3-(2-Ethoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where the aniline ring is substituted with a 2-ethoxyethoxy group. This compound is used in various chemical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction. The process may also involve the use of acid or base catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-Ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as manganese dioxide or peroxymonosulfuric acid.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine using reducing agents like zinc, tin, or iron in the presence of hydrochloric acid.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aniline ring, using reagents such as sodium amide in liquid ammonia.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Zinc, tin, iron, hydrochloric acid.
Substitution Reagents: Sodium amide, liquid ammonia.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine.
Substitution Products: Various substituted aniline derivatives.
科学研究应用
3-(2-Ethoxyethoxy)aniline is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Potential use in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(2-Ethoxyethoxy)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The ethoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
3-(2-Methoxyethoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-Propoxyethoxy)aniline: Similar structure but with a propoxy group instead of an ethoxy group.
3-(2-Butoxyethoxy)aniline: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
3-(2-Ethoxyethoxy)aniline is unique due to its specific ethoxyethoxy substitution, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where specific structural properties are required.
属性
IUPAC Name |
3-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVOFNFQYNJRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


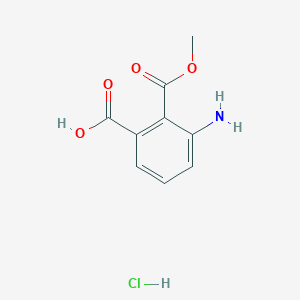
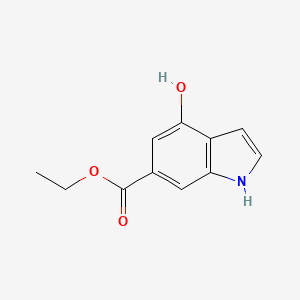
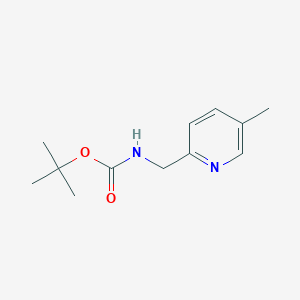
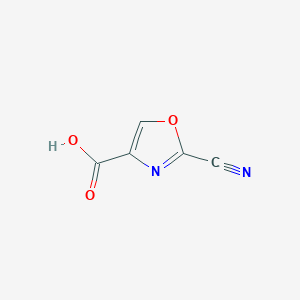
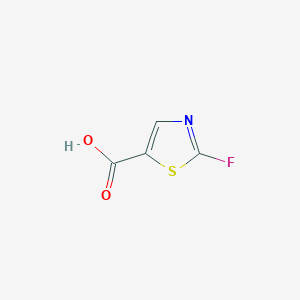
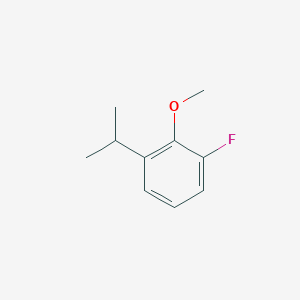
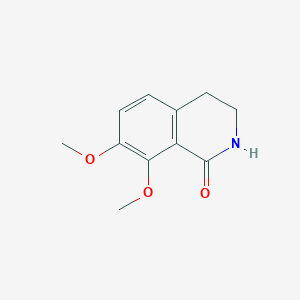

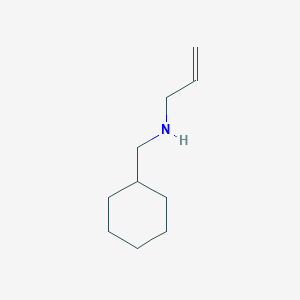
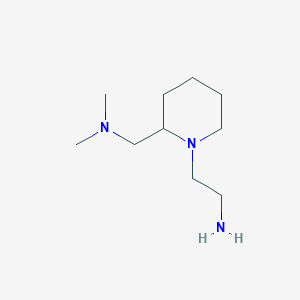
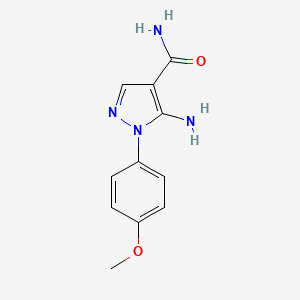
![N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide DiHCl](/img/structure/B3215900.png)
![(6-Amino-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B3215908.png)
